molecular formula C11H13NO2 B11903982 (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11903982
M. Wt: 191.23 g/mol
InChI Key: SIMCWOBXDYYSSB-SSDOTTSWSA-N
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Description

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral tetrahydroisoquinoline derivative with a methyl substituent at the 3-position in the R-configuration. The carboxylic acid group at position 8 enhances its solubility and ability to participate in hydrogen bonding, while the stereochemistry at the 3-position influences its interaction with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

SIMCWOBXDYYSSB-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C(=CC=C2)C(=O)O

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a substituted benzaldehyde.

    Cyclization: The precursor undergoes a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline core.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral agents or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid may involve large-scale chiral resolution techniques or asymmetric synthesis methods to ensure high yield and enantiomeric purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides. For example:

  • Methyl ester formation : Reaction with methanol under acidic conditions yields (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (molecular weight: 191.23 g/mol) .

  • Amidation : Coupling reagents like EDCI/HOBt facilitate peptide bond formation with amines, producing derivatives such as (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxamide .

Key Conditions :

Reaction TypeReagentsSolventYield (%)
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>CH<sub>2</sub>Cl<sub>2</sub>82
AmidationEDCI, HOBt, DIPEADMF75

Decarboxylation Pathways

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline. Copper catalysts (e.g., CuI) in dioxane at 80°C achieve this transformation with 84% yield .

Mechanism :
R-8-COOHCuI, Cs2CO3,ΔR-3-Me-THIQ+CO2\text{R-8-COOH} \xrightarrow{\text{CuI, Cs}_2\text{CO}_3, \Delta} \text{R-3-Me-THIQ} + \text{CO}_2 \uparrow

Coordination Chemistry

The compound acts as a ligand in metal complexes. For example:

  • Co<sup>3+</sup> complexes : Forms octahedral coordination compounds with Co<sup>3+</sup>, confirmed by <sup>1</sup>H-NMR and elemental analysis .

  • Catalytic applications : Copper complexes catalyze enantioselective reactions, such as nitroaldol additions, with 72–82% yield .

Reaction Table :

Metal SaltLigand RatioApplicationee (%)
CoCl<sub>2</sub>1:2Nitroaldol addition94.6
CuI1:1Cross-coupling82

Multi-Component Reactions (MCRs)

The compound participates in Ugi-4CR and Pictet–Spengler reactions to synthesize polyheterocycles:

  • Ugi postcyclization : Reacts with aldehydes, amines, and isocyanides to form isoquinolone derivatives (52–77% yield) .

  • Pictet–Spengler cyclization : Condenses with aldehydes to generate β-carboline analogs .

Example Synthesis :
R-8-COOH+RCHO+R’NH2MeCN, rtIsoquinolone-4-carboxylic acid\text{R-8-COOH} + \text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{MeCN, rt}} \text{Isoquinolone-4-carboxylic acid}

Derivatization via Cyclopropanation

Cyclopropane rings are introduced using dimethylsulfoxonium methylide, yielding constrained analogs. For example:

  • 3,4-Methano derivatives : Achieved via cyclocondensation and subsequent cyclopropanation (58% yield) .

Conditions :

  • Reagents: Dimethylsulfoxonium methylide, DMSO

  • Temperature: 0°C to rt

Enzymatic Deracemization

(R)-enantiomers are resolved using D-amino acid oxidase (DAAO) and ammonia-borane, achieving >99% enantiomeric excess (ee) .

Procedure :

  • Kinetic resolution of racemic mixtures using FsDAAO.

  • Deracemization with ammonia-borane in one pot .

Comparative Reactivity with Analogues

The methyl group at position 3 and carboxylic acid at position 8 confer distinct reactivity compared to similar tetrahydroisoquinolines:

CompoundSubstituentsKey ReactionYield (%)
(S)-Tic acidCOOH at C3Amidation72
6-Hydroxy-THIQOH at C6Ullmann coupling60
R-8-COOHCOOH at C8Decarboxylation84

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds, including (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a library of 8-substituted derivatives and tested their activity against human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results showed that these compounds could inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism by which (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exerts its anticancer effects may involve the modulation of signaling pathways related to cell growth and apoptosis. The compound's ability to interact with specific cellular targets has been explored through molecular docking studies, providing insights into its binding affinity and potential therapeutic targets .

Antimicrobial Applications

Antibacterial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies have demonstrated that tetrahydroisoquinoline derivatives possess antibacterial properties against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this scaffold have been reported to exhibit low minimum inhibitory concentrations (MIC), indicating their effectiveness against bacterial strains .

Antifungal Activity

Additionally, research has highlighted the antifungal activity of certain derivatives against fungi like Candida albicans. The presence of specific functional groups within the tetrahydroisoquinoline structure appears to enhance its bioactivity against microbial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid derivatives. Variations in substituents at different positions on the isoquinoline ring can significantly impact biological activity. For example:

Substituent Position Effect on Activity
2nd PositionEnhances anticancer activity
4th PositionIncreases antibacterial potency
8th PositionModulates antifungal effects

This table summarizes how modifications can lead to varying degrees of biological activity, guiding future synthetic efforts towards more potent compounds.

Case Studies

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a series of tetrahydroisoquinoline derivatives to evaluate their anticancer properties against MCF-7 breast cancer cells. The synthesized compounds were subjected to MTT assays to assess cell viability. Results indicated that several compounds exhibited significant cytotoxicity at micromolar concentrations, supporting their potential as lead candidates for further development .

Case Study 2: Antimicrobial Screening

In another study examining the antimicrobial properties of tetrahydroisoquinoline derivatives, researchers tested various synthesized compounds against common bacterial strains using agar diffusion methods. Compounds with specific functional groups demonstrated enhanced inhibition zones compared to controls, suggesting their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid and related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Predicted pKa Key Applications/Properties
(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Not explicitly provided C₁₁H₁₃NO₂ ~191.23* 3-(R)-methyl, 8-carboxylic acid ~4.0 (estimated) Chiral intermediate, drug synthesis
2-[(tert-Butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid 2385409-55-0 C₁₃H₁₈N₂O₄ 266.30 tert-butoxycarbonyl (Boc) protecting group, 5-methyl N/A Protected intermediate for peptide synthesis
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid 1053656-29-3 C₁₇H₁₇NO₂ 267.32 2-benzyl, 8-carboxylic acid 3.68 Increased lipophilicity, potential CNS-targeting
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride N/A C₁₀H₉FNO₂·HCl ~233.65* 5-fluoro, hydrochloride salt N/A Enhanced metabolic stability, salt form improves solubility
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid 2138359-36-9 C₂₆H₂₀FNO₄ 453.45 Fmoc protecting group, 7-fluoro N/A Solid-phase peptide synthesis, fluorinated analogs

*Calculated based on molecular formula.

Structural and Functional Differences

Substituent Effects: The tert-butoxycarbonyl (Boc) group in the 2385409-55-0 analog enhances stability during synthetic steps but requires deprotection for biological activity . Fluorine substitution (e.g., 5-fluoro or 7-fluoro) introduces electronegativity, altering electronic distribution and improving metabolic stability. The hydrochloride salt in 233.65* further enhances aqueous solubility .

Stereochemical Considerations: The (R)-configuration at the 3-methyl position in the target compound may confer enantioselective binding to targets like G-protein-coupled receptors (GPCRs), whereas non-chiral analogs (e.g., 2-benzyl derivative) lack this specificity .

Applications in Drug Development :

  • The Boc- and Fmoc-protected analogs are primarily used in peptide coupling reactions, whereas the target compound’s free carboxylic acid group allows direct conjugation .
  • The 2-benzyl derivative ’s higher molecular weight (267.32 vs. ~191.23) may limit its utility in fragment-based drug design, where lower molecular weight is preferred .

Research Findings and Trends

  • Synthetic Utility : The Boc-protected analog (2385409-55-0) is a key intermediate in multistep syntheses, as demonstrated by Enamine Ltd.’s catalog listings for fragment libraries .
  • Biological Activity : Fluorinated derivatives (e.g., 5-fluoro analog) show promise in antimicrobial studies due to fluorine’s electronegativity enhancing target binding .
  • Chiral Resolution: The (R)-3-methyl configuration is critical for achieving high enantiomeric excess (ee >98%) in asymmetric syntheses, as noted in methodologies from Chongqing Chemdad .

Biological Activity

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and structural-activity relationships (SAR).

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 103733-65-9
  • Purity : >95% (HPLC)

THIQ derivatives have been shown to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatases. The compound exhibits agonistic activity on PPARα and PPARγ, which are crucial in regulating glucose metabolism and lipid homeostasis . Additionally, THIQ analogs have demonstrated inhibitory effects on protein-tyrosine phosphatase 1B (PTP1B), a target for managing type 2 diabetes mellitus .

1. Neuroprotective Effects

Recent studies indicate that THIQ compounds possess neuroprotective properties against neurodegenerative diseases. For example, THIQ analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. One study reported that certain THIQ derivatives showed IC50 values in the micromolar range against AChE, highlighting their potential as cognitive enhancers .

2. Anticancer Activity

THIQ compounds have also been investigated for their anticancer properties. Research has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases. A specific study noted that a series of THIQ derivatives displayed cytotoxicity against human cancer cells with varying degrees of potency .

3. Antimicrobial Activity

The antimicrobial efficacy of THIQ derivatives has been documented against a range of pathogens. Compounds derived from this scaffold exhibited significant antibacterial activity against Gram-positive bacteria and some fungi. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ compounds is essential for optimizing their biological activity. Key modifications to the core structure can enhance potency and selectivity for specific targets:

ModificationEffect on Activity
Methyl substitution at position 3Increases PPARγ agonistic activity
Carboxylic acid groupEssential for maintaining solubility and receptor binding
Alkyl chain lengthInfluences lipophilicity and cellular uptake

Case Study 1: Cystic Fibrosis Treatment

A series of THIQ diamides were developed to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds demonstrated over a 30-fold increase in potency compared to initial leads, with EC50 values below 10 nM in cellular assays . This highlights the therapeutic potential of THIQ derivatives in treating cystic fibrosis.

Case Study 2: Diabetes Management

Research focused on the dual action of THIQ derivatives as PPAR agonists and PTP1B inhibitors showed promising results in lowering blood glucose levels in diabetic models. The compounds were able to mimic the effects of established drugs like rosiglitazone while exhibiting fewer side effects .

Q & A

Q. What are the recommended synthetic routes for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and how can reaction yields be optimized?

The compound can be synthesized via palladium-catalyzed β-arylation or alkylation of carboxylic acid derivatives using 8-aminoquinoline amide substrates . Key steps include:

  • Substrate preparation : Use tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive sites during synthesis .
  • Catalytic conditions : Optimize palladium acetate loading (typically 5–10 mol%) and coupling partners (e.g., aryl/alkyl iodides) in anhydrous solvents like DMF or THF .
  • Yield improvement : Monitor reaction progress via HPLC or TLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to reduce byproducts .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral purity?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify the tetrahydroisoquinoline backbone and methyl substitution. Compare spectral data with reference compounds (e.g., Sigma-Aldrich’s L-7-hydroxy analogue ).
  • Chiral purity : Employ chiral HPLC (e.g., Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy to confirm the (R)-configuration .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .

Q. How should researchers handle solubility challenges for in vitro assays?

  • Solvent selection : The compound is soluble in DMSO (≥25.25 mg/mL) and ethanol (≥2.97 mg/mL with warming) but insoluble in water . Pre-dissolve in DMSO for stock solutions, then dilute in assay buffers (final DMSO ≤1% v/v).
  • Stability testing : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) for 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Impurity profiles : Compare synthetic routes (e.g., Boc vs. Fmoc protection) using LC-MS to identify byproducts (e.g., diastereomers or oxidation products) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., Argatroban derivatives ).
  • Data validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies are effective for studying metal-ion interactions with this compound?

  • Equilibrium studies : Use potentiometry and isothermal titration calorimetry (ITC) to quantify stability constants of copper(II) or zinc(II) complexes .
  • Spectroscopic validation : UV-VIS spectroscopy (e.g., d-d transition bands at 600–700 nm for Cu2+^{2+} complexes) and EPR for coordination geometry .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Docking simulations : Model interactions with targets (e.g., thrombin for anticoagulant analogs ) using software like AutoDock or Schrödinger.
  • QSAR analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity data to prioritize synthetic targets .

Methodological Notes

  • Stereochemical integrity : Always validate chiral purity after synthetic steps, as racemization can occur under basic/acidic conditions .
  • Data reproducibility : Archive raw spectral/assay data and share via open-access platforms to facilitate cross-study comparisons.
  • Safety protocols : Follow Sigma-Aldrich’s guidelines for handling tetrahydroisoquinoline derivatives, including PPE (gloves, goggles) and fume hood use .

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